molecular formula C18H16N4O3 B6015673 N-(2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

N-(2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Cat. No.: B6015673
M. Wt: 336.3 g/mol
InChI Key: OQAUUUSUBNVABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a benzimidazole-derived acetamide featuring a 2-methoxyphenyl substituent on the acetamide nitrogen and a 2-oxo-imidazo[1,2-a]benzimidazole core. The 2-methoxy group on the phenyl ring may enhance solubility through hydrogen bonding, while the fused imidazo-benzimidazole system provides a rigid planar structure conducive to target binding.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-15-9-5-3-7-12(15)19-16(23)10-14-17(24)21-18-20-11-6-2-4-8-13(11)22(14)18/h2-9,14H,10H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAUUUSUBNVABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

The imidazo[1,2-a]benzimidazole core is conserved across several analogs, but substituents on the nitrogen atoms and the acetamide side chain vary significantly:

Compound Name (Reference) R1 (Imidazo-Benzimidazole Substituent) R2 (Acetamide Substituent) Molecular Weight Key Features
Target Compound 2-oxo-2,3-dihydro-1H 2-methoxyphenyl ~284.3* Methoxy enhances solubility; planar core
2-{1-[2-(4-Morpholinyl)ethyl]-2-oxo...acetamide Morpholinylethyl 2-Trifluoromethylphenyl 516.55 Trifluoromethyl increases lipophilicity
N-(4-Fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxo...acetamide Furan-2-ylmethyl 4-Fluorophenyl ~360.3* Fluorine improves metabolic stability
N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo...acetamide - Ethyl 258.3 Alkyl chain reduces polarity
2-(1-Cyclohexyl-2-oxo...acetamide Cyclohexyl 3-Trifluoromethylphenyl 456.47 Bulky cyclohexyl may hinder binding
N-Cyclopropyl-2-(2-oxo...acetamide Cyclopropyl - 270.29 Cyclopropane enhances steric effects

*Calculated based on analogous structures.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxy group (electron-donating) contrasts with electron-withdrawing groups like trifluoromethyl (), which may reduce solubility but improve metabolic stability .
  • Aromatic vs.
  • Bulkiness and Steric Effects : Cyclohexyl () and furan-2-ylmethyl () substituents introduce steric hindrance, which could limit binding to flat enzymatic pockets .

Pharmacological Implications (Inferred from Analogs)

  • Antimicrobial Activity : Compounds with benzothiazole-acetamide hybrids (e.g., ) exhibit MIC values in the range of 10.7–21.4 μmol mL⁻¹, highlighting the importance of electron-deficient aromatic rings . The target’s methoxy group may reduce potency compared to trifluoromethyl analogs but improve solubility.
  • Anticancer Potential: Benzimidazole derivatives with N,O-bidentate directing groups () are effective in metal-catalyzed C–H functionalization, suggesting possible use in targeted therapies .
  • Biofilm Inhibition : Fluorophenyl and furylmethyl substituents () are associated with biofilm disruption, though the target’s methoxy group may alter this activity .

Crystallography and Molecular Interactions

Hydrogen bonding patterns, critical for crystal packing and solubility, are influenced by substituents:

  • The methoxy group in the target compound can act as a hydrogen-bond acceptor, contrasting with non-polar groups like trifluoromethyl .
  • Planar imidazo-benzimidazole cores () facilitate π-π stacking, but bulky substituents (e.g., cyclohexyl in ) disrupt this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.